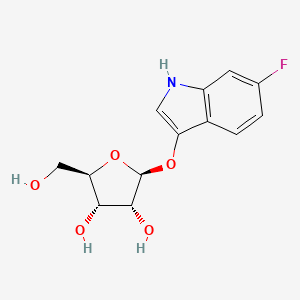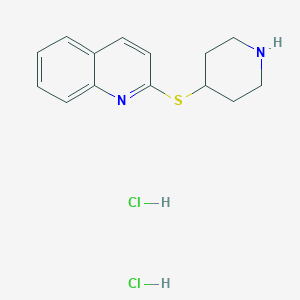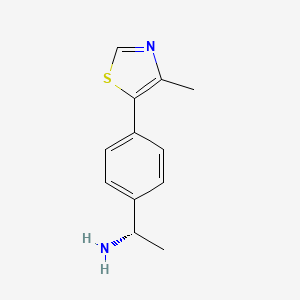
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a thiazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and boronic acids.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
- (S)-1-(4-bromophenyl)ethylamine
Uniqueness
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m0/s1 |
InChI Key |
CNZNRMWCDRNGBO-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
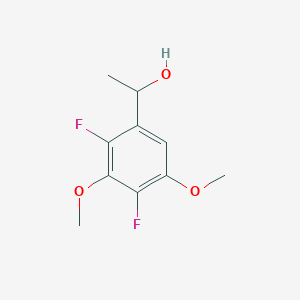
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)

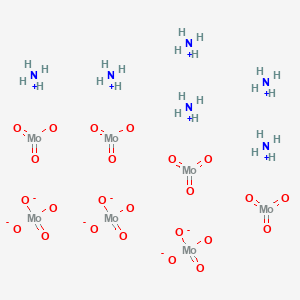



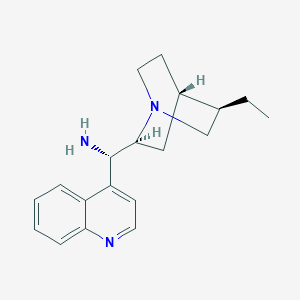
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
